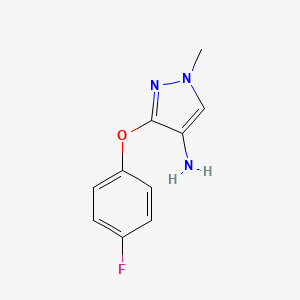

3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

CAS No.: 1429417-64-0

Cat. No.: VC13568012

Molecular Formula: C10H10FN3O

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429417-64-0 |

|---|---|

| Molecular Formula | C10H10FN3O |

| Molecular Weight | 207.20 g/mol |

| IUPAC Name | 3-(4-fluorophenoxy)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H10FN3O/c1-14-6-9(12)10(13-14)15-8-4-2-7(11)3-5-8/h2-6H,12H2,1H3 |

| Standard InChI Key | UGDLWXOJWTVRJV-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC2=CC=C(C=C2)F)N |

| Canonical SMILES | CN1C=C(C(=N1)OC2=CC=C(C=C2)F)N |

Introduction

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been explored for several biological activities:

-

Antimicrobial Activity: Some pyrazole derivatives have shown potent growth inhibition against drug-resistant bacteria, such as Staphylococcus aureus and Acinetobacter baumannii .

-

Anticancer Activity: Pyrazoles have been found to exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy .

-

Antioxidant Activity: Certain pyrazole compounds have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves condensation reactions or cyclization processes. Characterization techniques such as NMR, IR, and mass spectrometry are commonly used to determine the structure and purity of these compounds.

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of hydrazines with carbonyl compounds. |

| Cyclization Reactions | Often used to form the pyrazole ring from open-chain precursors. |

Future Directions for 3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Given the lack of specific data on 3-(4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, further research is needed to explore its synthesis, characterization, and potential biological activities. This could involve:

-

Synthesis Optimization: Developing efficient synthesis protocols to obtain the compound in high purity.

-

Biological Screening: Evaluating the compound for antimicrobial, anticancer, and other potential biological activities.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume